Aqueous Solubility: 2150-Fold Increase Over Parent Fenpropimorph Dictates Extraction and Mobility Behavior
Fenpropimorph carboxylic acid displays an aqueous solubility of 9,300 mg/L at 20 °C and pH 7, representing a ~2,150-fold increase over fenpropimorph (4.32 mg/L under identical conditions) [1]. This solubility differential is the largest among the fenpropimorph metabolite series: the alternative metabolite cis-2,6-dimethylmorpholine (BF 421-10) is also water-miscible but has a logP of approximately −0.1, whereas the carboxylic acid retains significant hydrophobic character due to the dimethylphenylpropionic acid moiety and exhibits a Kfoc of 43.5 mL/g, indicating both high water solubility and moderate organic carbon affinity [2]. This dual character necessitates different extraction solvents and SPE protocols compared to both the parent and the amine metabolite.
| Evidence Dimension | Water solubility at 20 °C, pH 7 |
|---|---|
| Target Compound Data | 9,300 mg/L (fenpropimorph carboxylic acid) |
| Comparator Or Baseline | Fenpropimorph: 4.32 mg/L; cis-2,6-dimethylmorpholine: miscible (>10 g/L) but logP ≈ −0.1 |
| Quantified Difference | ~2,150× higher than fenpropimorph; versus BF 421-10, retains Kfoc 43.5 mL/g indicating moderate sorptive potential despite high solubility |
| Conditions | 20 °C, pH 7; data from EU regulatory dossiers (EFSA RAR/DAR) as compiled in PPDB |
Why This Matters
The extreme solubility difference means that any analytical method or environmental transport model calibrated for fenpropimorph will fail quantitatively for the carboxylic acid metabolite, necessitating a separate certified reference standard for accurate quantification.
- [1] PPDB: Fenpropimorph carboxylic acid (CGA 294975) and Fenpropimorph (CGA 101031). University of Hertfordshire. Solubility values: 9300 mg/L and 4.32 mg/L respectively. View Source
- [2] PPDB: Fenpropimorph carboxylic acid (CGA 294975). Kfoc: 43.5 mL/g. cis-2,6-Dimethylmorpholine logP: Chemsrc data (−0.10). View Source
